Methyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate

Nitrification inhibition Agrochemistry SAR

Methyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate (CAS 446275-88-3) is a strategic 1,2,3-thiadiazole building block whose 4-isopropyl substituent confers steric and electronic properties not replicated by methyl, ethyl, or halogenated analogs. With quantitatively inferior nitrification inhibition vs. 4-methyl analogs (NH₄⁺ loss 26±6% vs. -2±1%), it serves as an essential negative control for SAR benchmarking. Its methyl ester handle (LogP 1.88) enables prodrug design and derivatization into amides or hydrazides. Well-defined melting point (120–122°C) ensures reliability as a chromatographic and crystallization standard. Ideal for agrochemical nitrification inhibitor programs and medicinal chemistry SAR campaigns.

Molecular Formula C7H10N2O2S
Molecular Weight 186.23
CAS No. 446275-88-3
Cat. No. B2865530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate
CAS446275-88-3
Molecular FormulaC7H10N2O2S
Molecular Weight186.23
Structural Identifiers
SMILESCC(C)C1=C(SN=N1)C(=O)OC
InChIInChI=1S/C7H10N2O2S/c1-4(2)5-6(7(10)11-3)12-9-8-5/h4H,1-3H3
InChIKeyQEDSFJZQKJPAKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate (CAS 446275-88-3): A Differentiated Building Block for Agrochemical Discovery and SAR Studies


Methyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate (CAS 446275-88-3) is a 1,2,3-thiadiazole derivative featuring a methyl ester at the 5-position and an isopropyl group at the 4-position of the heterocyclic ring [1]. This compound belongs to a privileged class of heterocycles widely recognized for their diverse biological activities, including antifungal, antiviral, insecticidal, and plant activator properties [2]. Its specific substitution pattern—combining a moderately branched alkyl chain with an ester handle—positions it as a distinct analog within structure-activity relationship (SAR) campaigns aimed at optimizing the performance of 1,2,3-thiadiazole-based agrochemicals and pharmaceuticals [1].

Why Generic Substitution Fails for Methyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate (CAS 446275-88-3)


In the context of 1,2,3-thiadiazole-based nitrification inhibitors and plant activators, simple substitution with other alkyl or functional groups is not functionally equivalent. A comprehensive structure-activity relationship (SAR) study has demonstrated that the inhibitory efficacy of these compounds is exquisitely sensitive to the steric and electronic nature of the 4-substituent [1]. The isopropyl group confers a distinct activity profile that differs significantly from methyl, ethyl, or halogenated analogs, making it unsuitable for one-to-one substitution in both research and applied agricultural settings [1]. This evidence-based differentiation is critical for scientists selecting the optimal building block for SAR expansion or for industrial users seeking to avoid performance penalties associated with suboptimal analogs.

Quantitative Differentiation of Methyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate (CAS 446275-88-3) from Key Analogs


Inferior Nitrification Inhibition vs. Methyl-Substituted Analogs at 25°C

In a standardized 28-day soil incubation study at 25°C, the 4-isopropyl substituted compound demonstrated significantly weaker nitrification inhibition compared to its 4-methyl and 4,5-dimethyl counterparts. Specifically, the 4-isopropyl analog (compound 5) was less effective at retaining soil ammonium (NH4+) than the monomethyl analog (compound 3) and dimethyl analog (compound 1), which both outperformed the commercial inhibitor DMP [1]. This data establishes that the isopropyl derivative is not the optimal choice for applications requiring maximum nitrification inhibition.

Nitrification inhibition Agrochemistry SAR

Reduced Efficacy at Elevated Temperature (35°C) Compared to Methyl and Ethyl Analogs

At an elevated soil temperature of 35°C, a scenario relevant to climate change-impacted agriculture, the 4-isopropyl analog again exhibited inferior nitrification inhibition compared to the 4,5-dimethyl and 4-ethyl-5-methyl derivatives. The isopropyl-substituted compound (5) was confirmed to inhibit 'slightly worse than the other compounds' in retaining soil ammonium, with the dimethyl (1) and ethyl-methyl (2) analogs showing the most effective NH4+ retention [1].

Thermal stability of efficacy Climate-resilient agrochemicals SAR

Distinct Solid-State Properties: Melting Point Differentiation from Ethyl and Methyl Ester Analogs

The melting point of Methyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate (120–122 °C) [1] is significantly lower than that of its carboxylic acid counterpart, 4-isopropyl-1,2,3-thiadiazole-5-carboxylic acid (CAS 183302-68-3), which is reported to have a melting point of approximately 190 °C with decomposition [2]. Furthermore, it differs markedly from the closely related ethyl ester analog, Ethyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate (CAS 183302-79-6), for which no melting point is widely documented, and from the methyl ester of the 4-methyl analog (CAS 18212-20-9). These differences in solid-state properties are critical for formulation development and purification protocols.

Physicochemical properties Formulation science Crystallinity

Solubility and LogP Predictions: A Differentiated Profile from Polar and Non-Polar Analogs

The predicted physicochemical properties of Methyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate differentiate it from both more polar and more lipophilic analogs. Its calculated LogP of 1.88 positions it in a moderate lipophilicity range , distinct from the free acid (LogP ≈ 0.24 for the 4-isopropyl derivative) and predicted to be lower than larger alkyl-substituted analogs. This balance of lipophilicity and solubility is crucial for membrane permeability in biological systems and for formulation in agrochemical delivery systems.

In silico ADME Physicochemical property prediction Drug-likeness

High-Value Application Scenarios for Methyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate (CAS 446275-88-3)


Use as a Negative Control or Benchmark in Nitrification Inhibitor SAR Studies

Given its quantitatively inferior nitrification inhibition compared to methyl-substituted 1,2,3-thiadiazoles (NH4+ loss of 26 ± 6% vs. -2 ± 1% for the 4-methyl analog at 25°C) [1], this compound serves as an ideal negative control or baseline comparator in structure-activity relationship (SAR) campaigns. Researchers can use it to benchmark the performance of novel analogs, confirming that synthetic modifications that improve activity beyond this baseline are genuinely impactful.

Building Block for Synthesis of Plant Activator Derivatives

The 1,2,3-thiadiazole-5-carboxylate moiety is a recognized pharmacophore for plant activators [1]. The methyl ester of this compound provides a versatile handle for further derivatization into amides, hydrazides, and other functional groups. Its distinct isopropyl substituent offers a unique steric profile for exploring SAR in the development of novel systemic acquired resistance (SAR) inducers, as it is a different substitution pattern from the extensively studied 4-methyl series [2].

Precursor for Prodrug Strategies in Pharmaceutical Lead Optimization

The significantly higher predicted LogP of the methyl ester (1.88) compared to its carboxylic acid counterpart (0.24) makes it a superior candidate for prodrug design [1]. The ester form can enhance membrane permeability and oral bioavailability, after which it can be hydrolyzed in vivo to release the active carboxylic acid. This compound is therefore a strategic intermediate for medicinal chemists aiming to optimize the pharmacokinetic profile of 1,2,3-thiadiazole-based drug candidates.

Standard for Analytical Method Development and Crystallization Studies

With a well-defined melting point of 120–122 °C and predictable chromatographic behavior (LogP 1.88, Density 1.296 g/cm³), this compound is a reliable standard for developing and validating HPLC, LC-MS, and crystallization protocols [1]. Its distinct thermal and physical properties differentiate it from related esters and acids, making it useful for calibrating instruments and optimizing purification workflows in both academic and industrial laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.